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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylcyclohexanone

Cat. No.: B079423 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5,5-
tetramethylcyclohexanone, a key building block in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Introduction
3,3,5,5-Tetramethylcyclohexanone is a cyclic ketone of significant interest in synthetic

chemistry due to its unique structural features, including the sterically hindered carbonyl group

and the gem-dimethyl groups. A thorough understanding of its spectroscopic properties is

crucial for its identification, characterization, and the analysis of reaction outcomes. This guide

presents a detailed compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3,3,5,5-
tetramethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the high symmetry of 3,3,5,5-tetramethylcyclohexanone, its NMR spectra
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are relatively simple and highly characteristic.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 3,3,5,5-tetramethylcyclohexanone is characterized by two

distinct singlets, corresponding to the methyl and methylene protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.05 Singlet 12H

Four equivalent

methyl groups (-CH₃)

at C3 and C5

~2.20 Singlet 4H

Two equivalent

methylene groups (-

CH₂) at C2 and C6

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~215 Carbonyl carbon (C=O) at C1

~55 Methylene carbons (-CH₂) at C2 and C6

~40 Quaternary carbons (-C(CH₃)₂) at C3 and C5

~30 Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,3,5,5-tetramethylcyclohexanone is dominated by the characteristic absorption

of the carbonyl group.
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong
C-H stretching (methyl and

methylene groups)

~1710 Strong C=O stretching (ketone)

~1465 Medium
C-H bending (methyl and

methylene groups)

~1365 Medium
C-H bending (gem-dimethyl

group)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3,3,5,5-
tetramethylcyclohexanone shows a characteristic fragmentation pattern.

m/z Relative Intensity Assignment

154 Moderate Molecular ion [M]⁺

139 Moderate [M - CH₃]⁺

97 Moderate
[M - C₄H₉]⁺ (loss of a tert-butyl

group)

83 High [C₆H₁₁]⁺

69 High [C₅H₉]⁺

56 High [C₄H₈]⁺ (isobutene)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
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Sample Preparation: A sample of approximately 10-20 mg of 3,3,5,5-
tetramethylcyclohexanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

A standard single-pulse experiment is used with the following typical parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer. A proton-decoupled

pulse sequence is used to obtain a spectrum with singlets for each carbon environment. Typical

parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy
Sample Preparation: As 3,3,5,5-tetramethylcyclohexanone is a low-melting solid or liquid at

room temperature, a thin film of the neat compound is prepared between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the beam path, and the sample spectrum is acquired. The final spectrum is
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presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical

scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 3,3,5,5-tetramethylcyclohexanone in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer,

often via a gas chromatography (GC-MS) system for separation and purification.

Ionization and Analysis: Electron Ionization (EI) is typically used. The sample is vaporized and

bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their

mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Relationships
The following diagram illustrates the correlation between the structure of 3,3,5,5-
tetramethylcyclohexanone and its key spectroscopic signals.

Caption: Correlation of 3,3,5,5-tetramethylcyclohexanone's structure with its key NMR, IR,

and MS signals.

To cite this document: BenchChem. [Spectroscopic Profile of 3,3,5,5-
Tetramethylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b079423#3-3-5-5-tetramethylcyclohexanone-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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